molecular formula C16H11FN2O2 B4239200 N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B4239200
M. Wt: 282.27 g/mol
InChI Key: CCSIMYQQPKDQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. FIIN-3 has been identified as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1) and has shown promising results in preclinical studies.

Scientific Research Applications

Potential Cannabinoid Receptor Type 2 Ligands

N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide and its derivatives show promise as potent ligands for the cannabinoid receptor type 2 (CB2). For example, a study found that a fluorinated derivative of indol-3-yl-oxoacetamides demonstrated significant potency and selectivity as a CB2 ligand (Moldovan et al., 2017).

Antiplasmodial Properties

Research has identified the potential of N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives for in vitro antiplasmodial properties. A series of these derivatives were evaluated against Plasmodium falciparum, revealing their biological activity against this malaria-causing parasite (Mphahlele et al., 2017).

Anti-inflammatory Activity

Some derivatives of N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide have demonstrated significant anti-inflammatory activity. This was confirmed through the synthesis and biological evaluation of these compounds, highlighting their potential in anti-inflammatory therapies (Sunder & Maleraju, 2013).

Antifertility Agents

Certain fluorine-containing derivatives of N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide have shown potential as antifertility agents. This application is based on the synthesis and biological evaluation of these compounds, which demonstrated pronounced antifertility activity in preliminary screenings (Joshi et al., 1986).

Antimicrobial Activity

Several N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising results, suggesting their potential use in treating microbial infections (Debnath & Ganguly, 2015).

Antiallergic Agents

Research into N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives has uncovered their potential as antiallergic agents. One study synthesized a series of these compounds and found that certain derivatives were significantly more potent than known antiallergic drugs in tests (Menciu et al., 1999).

Sigma 2 Binding Site Ligands

Some indol-3-yl-oxoacetamides, closely related to N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, have been identified as selective ligands for the sigma 2 binding site, suggesting potential applications in the treatment of neurological disorders (Perregaard et al., 1995).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-2-4-8-14(12)19-16(21)15(20)11-9-18-13-7-3-1-5-10(11)13/h1-9,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSIMYQQPKDQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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